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Compound of Interest

Compound Name: picolyl-azide-NH2

Cat. No.: B14802606

Get Quote

Advanced Reagents for Chelation-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC)[1]

Executive Summary
Picolyl-Azide-NH2 (CAS: 2168629-06-7) is a specialized heterobifunctional linker designed to

overcome the kinetic and biocompatibility limitations of traditional Click Chemistry.[1] Unlike

standard organic azides, this molecule incorporates a picolyl (pyridyl methyl) moiety adjacent to

the azide group. This structural innovation creates an internal chelation site for Copper(I),

significantly accelerating the rate of the CuAAC reaction—often by 10–25 fold—while

protecting biological samples from copper-induced oxidative damage.

This guide details the physicochemical properties, mechanistic advantages, and validated

protocols for utilizing Picolyl-Azide-NH2 in high-fidelity bioconjugation.[1]

Chemical Identity & Physicochemical Properties[2]
[3][4][5][6]
The following data constitutes the definitive identification for the core reagent.
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Property Specification

Common Name Picolyl-Azide-NH2 (or Picolyl-Azide-Amine)

CAS Number 2168629-06-7

Molecular Weight 220.23 g/mol

Molecular Formula

C

H

N

O

IUPAC Name
3-amino-N-[6-(azidomethyl)pyridin-3-

yl]propanamide

Solubility

Soluble in DMSO, DMF, MeOH; Moderate

solubility in water (improved by acidification or

conjugation)

Appearance
Off-white to pale yellow solid or oil (depending

on purity/salt form)

Storage
-20°C, desiccated, protected from light.[1][2]

Stable for >12 months.

Structural Architecture
The molecule consists of three functional domains:

The Azide Head (

): The reactive center for Click Chemistry.

The Picolyl Core (Pyridine Ring): Positioned to chelate Cu(I) during the catalytic cycle.

The Amine Tail (

): A primary amine handle for conjugation to carboxylic acids (via EDC/NHS) or activated
esters on biomolecules.
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Mechanism of Action: The "Picolyl Effect"[7]
Limitations of Standard CuAAC
In traditional CuAAC, an external ligand (e.g., THPTA, TBTA) is required to stabilize the Cu(I)

oxidation state and prevent disproportionation. However, the equilibrium binding of external

ligands can be weak in dilute biological media, leading to:

Slow Kinetics: Requiring high concentrations of Cu (>100 µM) to drive the reaction.

Toxicity: Free Cu ions generate Reactive Oxygen Species (ROS), damaging proteins and

nucleic acids.

The Chelation-Assisted Solution
Picolyl-Azide-NH2 functions as a "self-accelerating" azide.[1] The nitrogen atom in the

pyridine ring (picolyl group) acts as an intramolecular ligand. It captures the Cu(I) ion and

positions it in perfect proximity to the azide and the incoming alkyne.

Key Advantages:

Rate Enhancement: Increases reaction speed by ~25-fold compared to non-chelating azides.

[3]

Copper Efficiency: effective catalysis at low Cu concentrations (10–40 µM), reducing toxicity.

Ligand Independence: Can proceed with minimal or no external ligands, though THPTA is

still recommended to scavenge bulk copper.

Mechanistic Diagram
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Figure 1: The Chelation-Assisted Mechanism.[1] The pyridine nitrogen coordinates Cu(I),

raising its local concentration at the reaction site.

Experimental Protocols
Workflow Overview: Two-Step Bioconjugation
This protocol describes labeling a target protein (Protein-COOH) with Picolyl-Azide-NH2,

followed by a "Click" reaction with a drug payload (Drug-Alkyne).[1]
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Figure 2: Bioconjugation workflow using Picolyl-Azide-NH2.[1]

Step-by-Step Methodology
Phase A: Functionalization of Biomolecule (Amine Coupling)
Objective: Attach Picolyl-Azide-NH2 to surface carboxyl groups of a protein or nanoparticle.[1]

Buffer Preparation: Prepare 0.1 M MES buffer, pH 5.5–6.0.

Activation: Add EDC (10 equivalents) and NHS (25 equivalents) to the protein solution (1–5

mg/mL). Incubate for 15 minutes at room temperature.
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Conjugation:

Dissolve Picolyl-Azide-NH2 (MW 220.23) in dry DMSO to 50 mM.

Add Picolyl-Azide-NH2 to the activated protein (20–50 molar excess over protein).[1]

Adjust pH to 7.2–7.5 using 1M Sodium Bicarbonate or Phosphate buffer.

Incubate for 2–4 hours at room temperature or overnight at 4°C.

Purification: Remove unreacted azide via Desalting Column (e.g., PD-10) or Dialysis against

PBS.

Checkpoint: The protein is now "Click-Ready."[1]

Phase B: The Click Reaction (CuAAC)
Objective: Conjugate the Alkyne-Payload to the Picolyl-Azide protein.[1]

Reagents:

Protein-Picolyl-Azide (from Phase A) in PBS.[1]

Alkyne-Payload (e.g., Fluorescent dye or Drug) in DMSO.[1]

CuSO4 / THPTA Premix: Mix CuSO4 and THPTA (ligand) in a 1:5 molar ratio (e.g., 1 mM

Cu : 5 mM THPTA) in water.

Sodium Ascorbate: 100 mM stock in water (Freshly prepared).

Reaction Setup:

To the protein solution, add Alkyne-Payload (2–5 molar excess).[1]

Add CuSO4/THPTA premix. Final Cu concentration can be as low as 20–50 µM (Standard

azides require 100–500 µM).

Add Sodium Ascorbate (Final conc: 2.5–5 mM) to initiate.
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Incubation: React for 30–60 minutes at room temperature.

Note: The picolyl moiety accelerates this step significantly.[3]

Quenching & Purification: Add EDTA (10 mM final) to chelate copper, then purify via size

exclusion chromatography.

Quality Control & Troubleshooting
Issue Probable Cause Corrective Action

Low Conjugation Yield (Phase

A)
Hydrolysis of NHS ester

Ensure rapid addition of

Picolyl-Azide-NH2 after

activation; keep pH > 7.0

during coupling.

Precipitation Picolyl-Azide hydrophobicity

While Picolyl-Azide-NH2 is

small, high loading can alter

protein solubility.[1] Use <5%

DMSO in final mix.

Blue/Green Solution Copper Oxidation

Cu(I) has oxidized to Cu(II).

Add more Ascorbate or degas

buffers.

No Reaction (Phase B) Inaccessible Azide

Ensure the linker length is

sufficient. If steric hindrance is

suspected, switch to a

PEGylated variant (Picolyl-

Azide-PEG4-NH2).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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